1-Chloronaphthalene

Physical chemistry Solvent selection Materials handling

1-Chloronaphthalene (α-chloronaphthalene, CAS 90-13-1) is a high-refractive-index (nD 1.631-1.633), thermally stable (bp 259-263 °C) monochlorinated naphthalene for demanding research applications where generic solvent substitution risks experimental failure. • Differentiated from 2-chloronaphthalene: lower activation energy for electrophilic substitution (ΔΔG‡ = 11.0 kJ/mol), distinct photophysical quantum yields, and superior dielectric properties. • Specified for crystal refractive index microscopy, high-temperature synthesis (e.g., porphyrin reflux), and phosphorescence/delayed fluorescence probe studies in micellar systems. • Available in technical (≥85%) and high-purity (≥96%) grades with batch-specific certificates of analysis. • Ships ambient under UN 3082 with full GHS-compliant documentation.

Molecular Formula C10H7Cl
Molecular Weight 162.61 g/mol
CAS No. 90-13-1
Cat. No. B1664548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloronaphthalene
CAS90-13-1
Synonyms1-chloronaphthalene
alpha-chloronaphthalene
xilamon
xylamon
Molecular FormulaC10H7Cl
Molecular Weight162.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2Cl
InChIInChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
InChIKeyJTPNRXUCIXHOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
1.07e-04 M
Sol in benzene, petroleum ether, alcohol
In water, 17.4 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 0.02 (poor)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloronaphthalene Procurement: Key Specifications & Differentiators


1-Chloronaphthalene (α-chloronaphthalene, CAS 90-13-1) is a monochlorinated naphthalene derivative with molecular formula C₁₀H₇Cl and molecular weight 162.62 g·mol⁻¹ [1]. At standard conditions, it is a colorless to pale yellow oily liquid with a boiling point of 259–263 °C, melting point of −20 °C, density of 1.194 g/mL at 25 °C, and refractive index of 1.631–1.633 . It is an isomer of 2-chloronaphthalene, with the chlorine substitution occurring at the α-position (position 1) of the naphthalene ring . The compound is insoluble in water (<0.1 g/100 mL at 20 °C) but soluble in common organic solvents including benzene, ethanol, and ether [2].

Liquid at ambient temperature — simplifies direct dispensing and automation
High-refractive-index medium for immersion microscopy applications
α‑substituted naphthalene building block for 1‑position derivatization

Why 1-Chloronaphthalene Cannot Be Casually Substituted


Despite being a simple monochlorinated naphthalene, 1-chloronaphthalene exhibits functional properties that diverge sharply from its positional isomer 2-chloronaphthalene and from other 1-substituted naphthalene analogs such as 1-bromonaphthalene and 1-methylnaphthalene. These differences manifest in four critical procurement-relevant domains: (i) physical state and dielectric properties that dictate solvent selection and handling logistics, (ii) photophysical quantum yields that determine suitability for fluorescence and phosphorescence applications, (iii) chemical reactivity and activation energy barriers that govern synthetic feasibility and regioselectivity, and (iv) environmental persistence and ecotoxicity profiles that influence regulatory compliance and disposal costs [1]. Generic substitution without attention to these quantifiable differentials may lead to experimental failure, process inefficiency, or unforeseen compliance burdens [2].

Physical state mismatch

2‑Chloronaphthalene is a solid at room temperature; handling and blending workflows may not transfer directly.

Fluorescence quantum yield

1‑Bromonaphthalene is effectively non‑fluorescent; fluorescence‑based detection may require validation.

Activation energy barrier

2‑Chloronaphthalene has a higher formation barrier; kinetic control may shift isomer ratios in synthesis.

1-Chloronaphthalene Comparative Performance Evidence


Physical State Differential at Ambient Temperature

1-Chloronaphthalene exists as a liquid at ambient temperature (melting point −20 °C), whereas its positional isomer 2-chloronaphthalene is a solid with a melting point of 61 °C . This 81 °C difference in melting point fundamentally alters handling, dispensing, and solvent preparation workflows. Procurement of 2-chloronaphthalene requires additional melting or dissolution steps prior to use, whereas 1-chloronaphthalene can be dispensed directly as a liquid [1]. The boiling points also differ: 1-chloronaphthalene boils at 259–263 °C, while 2-chloronaphthalene boils at approximately 256 °C .

Physical state at ambient
Head‑to‑head
Liquid (−20 °C) vs solid (61 °C) Δ 81 °C
Distinct physical states dictate handling and automation compatibility.
2‑Chloronaphthalene requires melting before use.
Physical chemistry Solvent selection Materials handling Phase behavior

Activation Energy Differential in Gas-Phase Chlorination

In gas-phase chlorination of naphthalene by chlorine atoms (generated via γ-radiolysis of CCl₄), both 1-chloronaphthalene and 2-chloronaphthalene are formed, but the yield of 1-chloronaphthalene exceeds that of 2-chloronaphthalene [1]. Over the temperature range 60–120 °C, the relative Arrhenius plot of observed rate constants is linear, and its slope corresponds to an 11.0 kJ/mol difference in activation energy, with 2-chloronaphthalene having the higher activation energy barrier [1][2]. This energetic difference quantitatively explains the preferential formation of the 1-isomer under kinetic control.

Activation energy (gas‑phase chlorination)
Head‑to‑head
ΔEₐ = 11.0 kJ/mol lower 1‑ClNaph: baseline; 2‑ClNaph: +11.0 kJ/mol
Favors kinetic formation of 1‑isomer in gas‑phase chlorination.
60–120 °C, Cl atoms from γ‑radiolysis of CCl₄.
Reaction kinetics Synthesis optimization Activation energy Isomer selectivity

Fluorescence Quantum Yield vs. 1-Bromonaphthalene

The photophysical properties of 1-halonaphthalenes exhibit a systematic heavy-atom effect trend. Fluorescence efficiency decreases while phosphorescence efficiency increases in the series: naphthalene → 1-chloronaphthalene → 1-bromonaphthalene → 1-iodonaphthalene [1]. The fluorescence quantum yield (Φf) of 1-chloronaphthalene is approximately 0.058–0.061, representing a specific intermediate value that balances detectable fluorescence with enhanced intersystem crossing [2][3]. In contrast, 1-bromonaphthalene exhibits a dramatically lower fluorescence quantum yield of approximately 0.0016 [2].

Fluorescence quantum yield
Cross‑study comparable
Φf 0.058–0.061 vs 0.0016 ~36–38× higher signal
Enables fluorescence‑based detection; 1‑bromonaphthalene essentially non‑fluorescent.
Room‑temperature organic solvents; heavy‑atom effect series.
Fluorescence spectroscopy Photophysics Quantum yield Heavy atom effect

Phosphorescence and Delayed Fluorescence in Micellar Systems

1-Chloronaphthalene exhibits a distinctive photophysical signature characterized by readily observable phosphorescence, delayed monomer fluorescence, and delayed excimer fluorescence in conventional anionic and cationic micellar solutions [1][2]. The delayed luminescence arises predominantly from intramicellar triplet-triplet annihilation [1]. This combination of emission pathways, enabled by chlorine-mediated spin-orbit coupling, provides a multi-channel luminescence profile for probing micellar dynamics and compartmentalized environments [2].

Luminescence in micelles
Class‑level inference
Phosphorescence + delayed monomer + excimer fluorescence
Multi‑channel triplet probe for micellar dynamics and oxygen quenching.
Reported in anionic/cationic micelles (JACS 1980).
Phosphorescence Delayed fluorescence Micellar systems Triplet-triplet annihilation

Differential Biodegradation in Pseudomonads

In cometabolism studies with pseudomonads capable of degrading naphthalene, 1-chloronaphthalene and 2-chloronaphthalene exhibit distinct metabolic behaviors. While both isomers are metabolized, neither supports growth as a sole carbon source [1]. Critically, 2-chloronaphthalene metabolism proceeds significantly slower than 1-chloronaphthalene, likely due to the very slow metabolism of the intermediate chloro-2-hydroxy-6-oxohexadienoic acid or toxicity of this metabolite [1]. This differential degradation rate has implications for environmental persistence.

Biodegradation in pseudomonads
Head‑to‑head
Faster metabolism vs 2‑chloronaphthalene
Suggests more rapid initial biodegradation kinetics.
Metabolic intermediate may slow 2‑isomer degradation.
Environmental fate Biodegradation Pseudomonas Metabolic pathway

1-Chloronaphthalene Application Scenarios


Refractive Index Matching for Microscopy

1-Chloronaphthalene is explicitly specified as an immersion liquid for the microscopic determination of crystal refractive indices [1]. With a refractive index of 1.631–1.633 at 20 °C, it provides a high-index medium suitable for mineralogical and materials science microscopy where aqueous or lower-index immersion oils (e.g., standard immersion oil nD ~1.515) are inadequate. Procurement for microscopy applications is driven by this specific, documented use case rather than generic solvent properties.

High-Boiling Solvent for Organic Synthesis

With a boiling point of 259–263 °C and excellent thermal stability, 1-chloronaphthalene serves as a high-temperature reaction medium for transformations that require sustained heating beyond the capabilities of common solvents such as toluene (bp 110 °C) or DMF (bp 153 °C) [2]. Its dielectric constant of 5.0 positions it as a non-polar solvent suitable for reactions sensitive to polar media . Specific documented use includes refluxing porphyrins with HfCl₄ in 1-chloronaphthalene or in mixed solvent with o-cresol [3]. Procurement for this scenario is justified by the compound's unique combination of high boiling point, thermal stability, and moderate polarity.

Triplet-State Probe for Micellar Dynamics

1-Chloronaphthalene's well-characterized phosphorescence and delayed fluorescence in micellar solutions [4] makes it a valuable probe for studying compartmentalized environments. Researchers investigating micelle dynamics, membrane fluidity, or oxygen quenching in organized media can leverage the compound's multiple luminescence channels to extract kinetic information about intramicellar triplet-triplet annihilation and probe exit rates from micelles [4]. Procurement for this niche but rigorous application is directly supported by the foundational 1980 JACS study that established the compound's unique photophysical signature in these systems.

Synthesis of 1-Substituted Naphthalene Derivatives

As the α-chlorinated isomer, 1-chloronaphthalene serves as a versatile electrophilic building block for introducing naphthalene moieties at the 1-position. The lower activation energy for formation (11.0 kJ/mol below 2-chloronaphthalene in gas-phase chlorination [5]) underscores the kinetic accessibility of the 1-position. In synthetic applications, 1-chloronaphthalene can participate in cross-coupling reactions (e.g., Suzuki, Negishi) to generate 1-aryl or 1-alkyl naphthalenes, as well as nucleophilic aromatic substitution to produce 1-naphthol and other 1-substituted derivatives [6]. Procurement for synthetic intermediate use is justified when the target molecule requires substitution specifically at the α-position of the naphthalene ring.

Application
Selection Property
Validation Focus
Refractive index matching for microscopy
High‑refractive‑index liquid medium
Crystal index determination compatibility
High‑temperature organic synthesis solvent
Elevated boiling point, thermal stability
Reaction performance and solvent recovery
Triplet‑state probe for micellar dynamics
Characteristic phosphorescence and delayed fluorescence
Signal response in organized media
α‑substituted naphthalene synthesis
Electrophilic reactivity at 1‑position
Coupling efficiency and regiochemical outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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